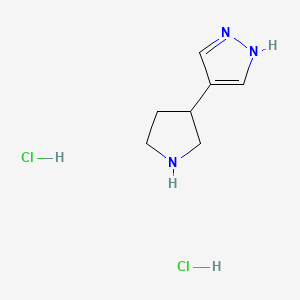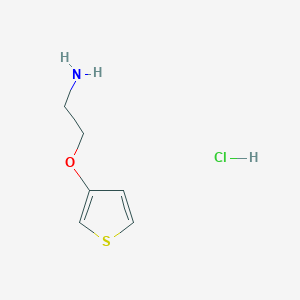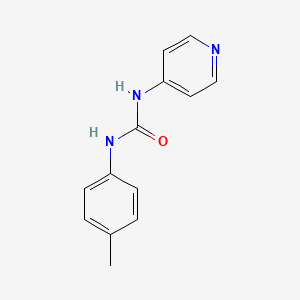![molecular formula C6H14ClN B6616302 methyl[(1-methylcyclopropyl)methyl]aminehydrochloride CAS No. 2712421-24-2](/img/structure/B6616302.png)
methyl[(1-methylcyclopropyl)methyl]aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C5H12ClN. It is also known as (1-methylcyclopropyl)methanamine hydrochloride. This compound is characterized by the presence of a cyclopropyl ring, which is a three-membered carbon ring, attached to a methyl group and an amine group. The hydrochloride salt form enhances its stability and solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride typically involves the reaction of (1-methylcyclopropyl)methanamine with hydrochloric acid. The process can be summarized as follows:
Starting Material: (1-methylcyclopropyl)methanamine.
Reaction: The amine reacts with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Quality Control: Ensuring the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield nitroso or nitro compounds.
Reduction: Can produce primary or secondary amines.
Substitution: Can result in the formation of various substituted amines.
Applications De Recherche Scientifique
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of methyl[(1-methylcyclopropyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methylcyclopropyl)methanamine: The parent amine without the hydrochloride salt.
Cyclopropanemethanamine: A similar compound with a cyclopropyl ring but lacking the methyl group.
1-Methylcyclopropanamine: Another related compound with a different substitution pattern on the cyclopropyl ring.
Uniqueness
Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride is unique due to its specific structure, which combines the stability of the hydrochloride salt with the reactivity of the amine group. This makes it a valuable intermediate in various chemical and pharmaceutical applications .
Propriétés
IUPAC Name |
N-methyl-1-(1-methylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(3-4-6)5-7-2;/h7H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKKFHIVJVQMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)









